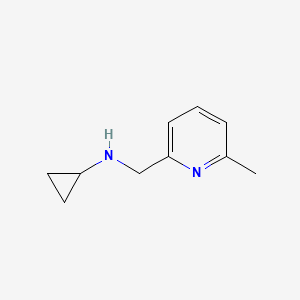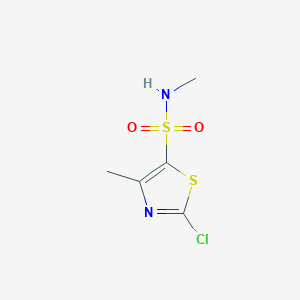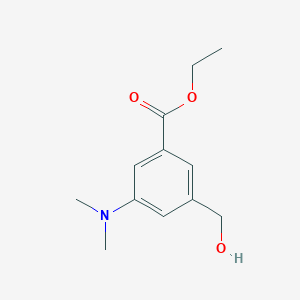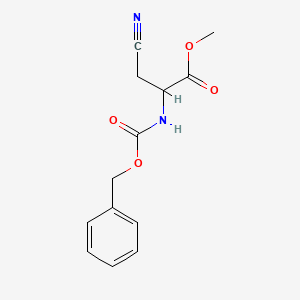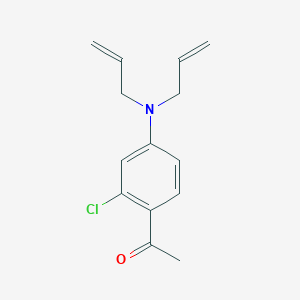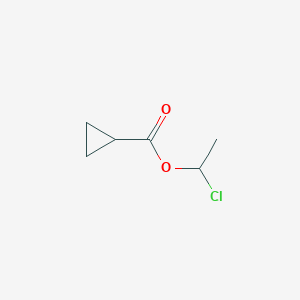
1-Chloroethyl cyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloroethyl cyclopropanecarboxylate is an organic compound characterized by a cyclopropane ring fused to a carboxylic acid group, with an alpha-chloroethyl ester substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropanecarboxylic acid alpha-chloroethyl ester typically involves the esterification of cyclopropanecarboxylic acid with alpha-chloroethanol. This reaction is often catalyzed by acidic conditions, such as the use of sulfuric acid or hydrochloric acid, to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of cyclopropanecarboxylic acid alpha-chloroethyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloroethyl cyclopropanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The alpha-chloro group can be substituted with nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield cyclopropanecarboxylic acid and alpha-chloroethanol.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Products such as cyclopropanecarboxylic acid derivatives with various substituents.
Hydrolysis: Cyclopropanecarboxylic acid and alpha-chloroethanol.
Aplicaciones Científicas De Investigación
1-Chloroethyl cyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of cyclopropanecarboxylic acid alpha-chloroethyl ester involves its interaction with molecular targets through its reactive functional groups. The alpha-chloro group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclopropane ring’s strain can also influence the compound’s reactivity and interaction with biological targets.
Comparación Con Compuestos Similares
1-Chloroethyl cyclopropanecarboxylate can be compared with other cyclopropane-containing compounds, such as:
Cyclopropanecarboxylic acid: Lacks the ester and chloro substituents, making it less reactive in certain contexts.
Cyclopropanecarboxylic acid methyl ester: Similar ester functionality but without the chloro group, leading to different reactivity and applications.
Cyclopropanecarboxylic acid ethyl ester: Similar to the methyl ester but with a longer alkyl chain, affecting its physical properties and reactivity.
Propiedades
Fórmula molecular |
C6H9ClO2 |
|---|---|
Peso molecular |
148.59 g/mol |
Nombre IUPAC |
1-chloroethyl cyclopropanecarboxylate |
InChI |
InChI=1S/C6H9ClO2/c1-4(7)9-6(8)5-2-3-5/h4-5H,2-3H2,1H3 |
Clave InChI |
HWGHZJXCEIQCAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(OC(=O)C1CC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


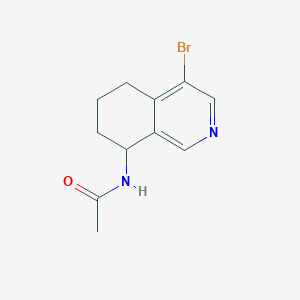
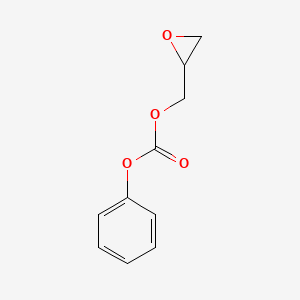

![2-methyl-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one](/img/structure/B8274708.png)
![N-[2-(3,4-Dimethoxy-phenyl)-ethyl]-benzyloxy-acetamide](/img/structure/B8274721.png)
![(5-Acetyl-pyrrolo[2,3-d]pyrimidin-7-yl)-acetic acid](/img/structure/B8274729.png)
